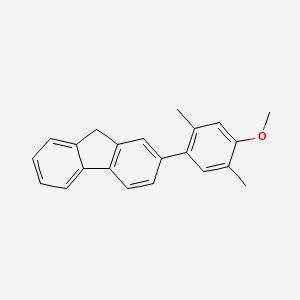
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .
科学研究应用
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .
相似化合物的比较
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- (4-Methoxy-2,5-dimethylphenyl)acetonitrile
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
属性
CAS 编号 |
428517-50-4 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3 |
InChI 键 |
PWJYAMGNPHFDAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















